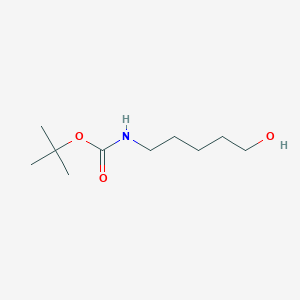

5-(Boc-amino)-1-pentanol

Descripción general

Descripción

5-(Boc-amino)-1-pentanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pentanol backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-1-pentanol typically involves the protection of the amino group on 5-amino-1-pentanol with a tert-butoxycarbonyl group. This can be achieved by reacting 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds smoothly, and the product can be purified by standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection step.

Análisis De Reacciones Químicas

Types of Reactions

5-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

Reduction: The major product is a primary amine.

Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(Boc-amino)-1-pentanol serves as a versatile intermediate in organic synthesis. It is often utilized as a linker in the preparation of various compounds, particularly in peptide synthesis and polymer chemistry.

Key Reactions Involving this compound

Biochemical Applications

In biochemistry, this compound is employed as a linker for studying protein-protein interactions and enzyme activities. Its ability to form stable linkages makes it suitable for creating affinity resins that purify proteins.

Case Study: Protein Purification

A study demonstrated the use of this compound as a linker for synthesizing N-acetylneuraminic acid analogues. These analogues were successfully coupled to CNBr-activated Sepharose 4B, leading to efficient purification of sialic acid-recognizing proteins such as Vibrio cholerae sialidase and trans-sialidase from Trypanosoma cruzi, achieving high yields in protein isolation .

Pharmaceutical Research

The compound is increasingly recognized in pharmaceutical research for its role in developing peptide-based therapeutics. Its structural properties allow for the creation of bioactive molecules with enhanced pharmacological profiles.

Applications in Drug Development

- Peptide Therapeutics : Used as a building block for synthesizing therapeutic peptides that target specific biological pathways.

- Chiral Separation Media : Incorporated into polymeric materials for chiral separations, enhancing the efficiency of enantiomeric separations in drug formulations .

Material Science

This compound has applications in material science, particularly in creating functionalized polymers that exhibit specific chemical properties.

Polymeric Applications

Mecanismo De Acción

The mechanism of action of 5-(Boc-amino)-1-pentanol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1-pentanol: The unprotected form of 5-(Boc-amino)-1-pentanol, which is more reactive and less selective in multi-step synthesis.

N-Boc-ethanolamine: Another Boc-protected amino alcohol, but with a shorter carbon chain.

N-Boc-1,6-hexanediamine: A Boc-protected diamine with a longer carbon chain.

Uniqueness

This compound is unique due to its specific structure, which combines the protective Boc group with a pentanol backbone. This combination provides a balance between reactivity and stability, making it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group .

Actividad Biológica

5-(Boc-amino)-1-pentanol, a compound with the chemical formula C8H17NO2, is a derivative of 1-pentanol that features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and synthesis.

- Molecular Weight: 159.23 g/mol

- CAS Number: 75178-90-4

-

Structure:

The presence of the Boc group enhances the stability and solubility of the compound, making it a useful intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing amino alcohol functionalities have been tested against various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticonvulsant Activity

Research has explored the anticonvulsant potential of amino alcohol derivatives. In one study, compounds structurally related to this compound were evaluated using the maximal electroshock (MES) test in animal models. The results indicated that some derivatives demonstrated protective effects comparable to established anticonvulsants like phenytoin, suggesting a promising profile for further development in epilepsy treatment .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound and its analogs against various cancer cell lines. The WST-1 assay was employed to determine cell viability after treatment with different concentrations of the compound. Results showed that certain analogs exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating potential for therapeutic use with minimized side effects .

Case Studies

- Antimicrobial Efficacy : A study published in Medicinal Chemistry examined a series of Boc-protected amino alcohols, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, displaying notable inhibition zones in agar diffusion assays.

- Anticonvulsant Screening : In an experimental setup involving rodent models, compounds derived from this compound were administered at varying doses. The ED50 values were calculated based on seizure protection rates, revealing some compounds with significantly higher efficacy than traditional treatments .

- Cytotoxicity Profiling : A comparative analysis was conducted on several amino alcohol derivatives using multiple cancer cell lines (e.g., HeLa, MCF-7). The study found that while some derivatives were cytotoxic at low micromolar concentrations, others showed negligible effects on normal cells, highlighting their potential as selective anticancer agents .

Propiedades

IUPAC Name |

tert-butyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNGFVNTZJMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403473 | |

| Record name | 5-(Boc-amino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75178-90-4 | |

| Record name | 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Boc-amino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-hydroxypentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.